O-Desvenlafaxine Impurity H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

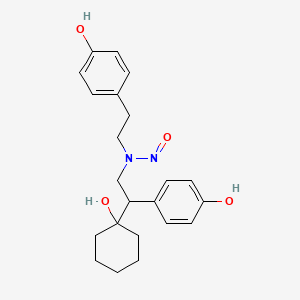

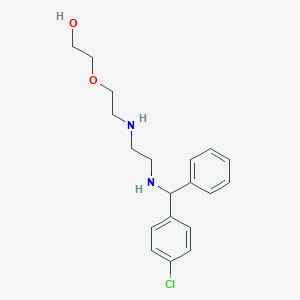

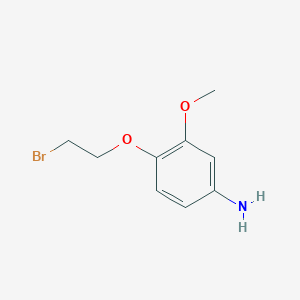

O-Desvenlafaxine Impurity H is a chemical compound related to desvenlafaxine, an active metabolite of venlafaxine. Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder. Impurities like this compound are often studied to understand their formation, stability, and potential effects on the efficacy and safety of the pharmaceutical product .

Métodos De Preparación

The synthesis of O-Desvenlafaxine Impurity H involves multiple steps, starting from p-hydroxybenzene acetonitrile. The process includes:

Benzyl Protection: The phenolic hydroxyl group is protected using benzyl bromide and potassium carbonate.

Cyclohexanone Condensation: The protected intermediate undergoes nucleophilic addition with cyclohexanone in the presence of sodium hydroxide and a homogeneous catalyst.

Deprotection: The benzyl group is removed using palladium-carbon under high pressure.

Cyano Reduction: The cyano group is reduced to an amine group using hydrochloric acid.

Dimethylation: The intermediate is dimethylated using formaldehyde and formic acid.

Succinic Acid Salt Formation: The final product is crystallized from a mixture of acetone and water.

Análisis De Reacciones Químicas

O-Desvenlafaxine Impurity H undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: The cyano group is reduced to an amine group during synthesis.

Substitution: The phenolic hydroxyl group can be protected and deprotected using benzyl bromide and palladium-carbon, respectively.

Dimethylation: The intermediate undergoes dimethylation to form the final product.

Common reagents used in these reactions include benzyl bromide, potassium carbonate, sodium hydroxide, palladium-carbon, hydrochloric acid, formaldehyde, and formic acid. The major products formed from these reactions are intermediates leading to the final this compound .

Aplicaciones Científicas De Investigación

O-Desvenlafaxine Impurity H is primarily used in pharmaceutical research to:

Quality Control: It helps in the identification and quantification of impurities in desvenlafaxine formulations.

Method Validation: It is used to validate analytical methods for detecting impurities.

Stability Studies: It aids in studying the stability of desvenlafaxine under various conditions.

Genotoxic Potential Assessment: It is evaluated for its potential genotoxic effects.

Mecanismo De Acción

The exact mechanism of action of O-Desvenlafaxine Impurity H is not well-documented. as an impurity of desvenlafaxine, it may interact with similar molecular targets. Desvenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the central nervous system. This action is believed to contribute to its antidepressant effects .

Comparación Con Compuestos Similares

O-Desvenlafaxine Impurity H can be compared with other desvenlafaxine-related impurities, such as:

- Desvenlafaxine Benzyl Ether

- Desvenlafaxine N,N-Didesmethyl Impurity

- Desvenlafaxine N-Oxide

- Desvenlafaxine Phenol Impurity

- Desvenlafaxine Succinate

- Desvenlafaxine Succinate Monohydrate

Each of these impurities has unique properties and potential effects on the pharmaceutical product. This compound is unique in its specific synthetic route and the conditions required for its formation.

Propiedades

Fórmula molecular |

C22H28N2O4 |

|---|---|

Peso molecular |

384.5 g/mol |

Nombre IUPAC |

N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-[2-(4-hydroxyphenyl)ethyl]nitrous amide |

InChI |

InChI=1S/C22H28N2O4/c25-19-8-4-17(5-9-19)12-15-24(23-28)16-21(18-6-10-20(26)11-7-18)22(27)13-2-1-3-14-22/h4-11,21,25-27H,1-3,12-16H2 |

Clave InChI |

JRZSKPZCHOQVBQ-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)(C(CN(CCC2=CC=C(C=C2)O)N=O)C3=CC=C(C=C3)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)

![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)

![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)

![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)

![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)